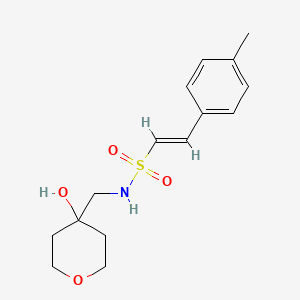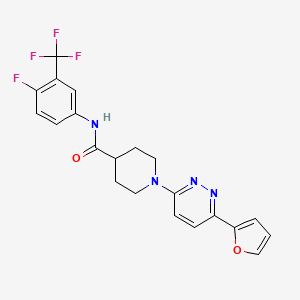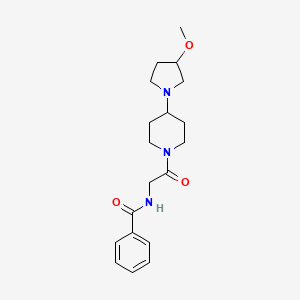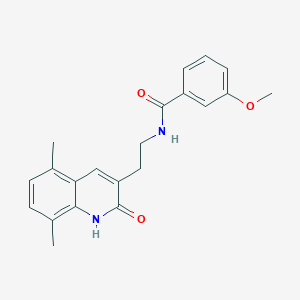
(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide, also known as PTP-1B inhibitor, is a compound that has gained significant attention in the field of scientific research due to its potential applications in treating various diseases.
Wirkmechanismus
(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor works by inhibiting the activity of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide, which is a negative regulator of insulin signaling. (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide dephosphorylates insulin receptor substrate 1 (IRS-1), which leads to the inhibition of insulin signaling. By inhibiting (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide, (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor can enhance insulin sensitivity and glucose uptake, leading to improved glycemic control in diabetes patients. Additionally, (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor can inhibit the growth and metastasis of cancer cells by inhibiting the activity of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide in cancer cells.
Biochemical and Physiological Effects:
(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor has been shown to have several biochemical and physiological effects. It can enhance insulin sensitivity and glucose uptake, leading to improved glycemic control in diabetes patients. Additionally, (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor can inhibit the growth and metastasis of cancer cells by inhibiting the activity of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide in cancer cells. (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor has also been shown to improve lipid metabolism and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor is its potential applications in treating various diseases, including diabetes, obesity, and cancer. Additionally, (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor is relatively easy to synthesize and has a high purity. However, one of the limitations of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor can be expensive, which can limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for the research and development of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor. One potential direction is to develop more potent and selective (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitors that can be used in clinical settings. Additionally, (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor can be used in combination with other drugs to enhance their efficacy in treating various diseases. Another potential direction is to study the long-term effects of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibition on glucose metabolism and cancer progression. Finally, (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor can be used to study the role of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide in various physiological processes, which can lead to a better understanding of the underlying mechanisms of various diseases.
Synthesemethoden
The synthesis of (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor involves a multi-step process that begins with the protection of the hydroxyl group of tetrahydro-2H-pyran-4-ol with a benzyl group. This is followed by the reaction of the protected alcohol with p-tolylsulfonyl chloride to form the tosylate ester. The final step involves the reaction of the tosylate ester with ethenesulfonamide to form the (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor.
Wissenschaftliche Forschungsanwendungen
(E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor has been extensively studied for its potential applications in treating various diseases, including diabetes, obesity, and cancer. It is known to inhibit the activity of protein tyrosine phosphatase 1B ((E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide), which is a negative regulator of insulin signaling. By inhibiting (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide, (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor can enhance insulin sensitivity and glucose uptake, making it a potential treatment for diabetes and obesity. Additionally, (E)-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethenesulfonamide inhibitor has been shown to have anti-cancer properties by inhibiting the growth and metastasis of cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-[(4-hydroxyoxan-4-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-13-2-4-14(5-3-13)6-11-21(18,19)16-12-15(17)7-9-20-10-8-15/h2-6,11,16-17H,7-10,12H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJPPKWIOYAAQQ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)

![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2908609.png)
![3-methyl-6-phenyl-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2908611.png)
![[2-(3,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2908612.png)

![5-(Furan-2-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2908617.png)

![6-Chloroimidazo[1,2-B]pyridazine-3-sulfonyl chloride](/img/structure/B2908621.png)


